Benzene, 1,1',1''-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris-
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Overview
Description
Benzene, 1,1’,1’'-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris-: is a complex organic compound characterized by its unique structure, which includes three benzene rings connected through a central 1,3,5,5-tetramethyl-1-pentene unit
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- typically involves the reaction of benzene derivatives with a central 1,3,5,5-tetramethyl-1-pentene unit. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,1’,1’'-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced products.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, Benzene, 1,1’,1’'-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- is used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound may be used in the study of molecular interactions and as a probe for understanding biological processes. Its ability to interact with various biomolecules makes it a valuable tool in biochemical research.
Medicine: In medicine, Benzene, 1,1’,1’'-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- may have potential applications in drug development. Its unique structure could be exploited to design new therapeutic agents with specific biological activities.
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymerization and the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of Benzene, 1,1’,1’'-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- involves its interaction with molecular targets and pathways within a system. The compound’s unique structure allows it to bind to specific sites on target molecules, influencing their activity and function. This interaction can lead to various effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
- Benzene, 1,2,3,5-tetramethyl-
- Benzene, 1,2,4,5-tetramethyl-
- Benzene, 1,1’- (1,1,2,2-tetramethyl-1,2-ethanediyl)bis-
Comparison: Compared to these similar compounds, Benzene, 1,1’,1’'-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- stands out due to its unique central 1,3,5,5-tetramethyl-1-pentene unit, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required.
Properties
CAS No. |
19303-34-5 |
---|---|
Molecular Formula |
C27H30 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(4,6-dimethyl-2,6-diphenylhept-2-en-4-yl)benzene |
InChI |
InChI=1S/C27H30/c1-22(23-14-8-5-9-15-23)20-27(4,25-18-12-7-13-19-25)21-26(2,3)24-16-10-6-11-17-24/h5-20H,21H2,1-4H3 |
InChI Key |
LEOZNBAZHMBUST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C)(CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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